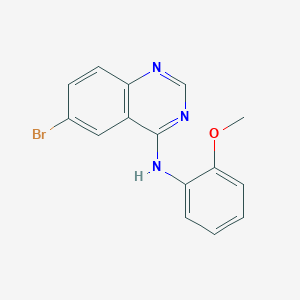

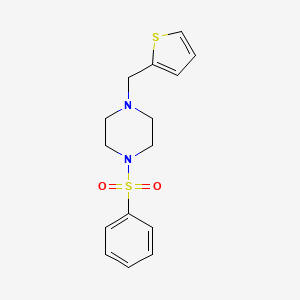

1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine derivatives involves various chemical strategies. For instance, compounds based on a similar skeleton, 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine, have been synthesized to explore their muscarinic binding properties, indicating a method for achieving high levels of selective affinity for certain receptor subtypes when substituted appropriately (McCombie et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzhydryl-4-phenylmethane sulfonyl piperazine, has been characterized using NMR, MS, IR techniques, and X-ray crystallography. These studies reveal the compound crystallizes in the orthorhombic crystal class, with the piperazine ring adopting a chair conformation and the sulfonyl moiety in a distorted tetrahedral configuration (Kumar et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can include nucleophilic substitution reactions, as observed with benzenesulfonamide compounds containing piperazine heterocycles. Such reactions are pivotal for synthesizing compounds with prospective pharmacological activity, as demonstrated by density functional theory (DFT) studies for optimized molecular structures and electrostatic potential analysis (Xiao et al., 2022).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of this compound derivatives in various environments. The crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing, hydrogen bonding, and intermolecular interactions, which are essential for predicting solubility and stability (Berredjem et al., 2010).

Wissenschaftliche Forschungsanwendungen

Sulfomethylation of Piperazine Derivatives

- Study Overview : Research by van Westrenen & Sherry (1992) focused on the sulfomethylation of piperazine and other polyazamacrocycles, exploring their potential in producing various substituted products based on pH conditions. These products were used to develop a series of mono- and diacetate, phosphonate, and phosphinate derivatives.

Metabolic Pathways of Piperazine Derivatives

- Metabolic Analysis : The study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant containing a piperazine derivative, revealing its oxidative metabolites and the enzymes involved in its metabolism, including CYP2D6 and CYP3A4/5.

Receptor Binding and Pharmacological Profiles

- Receptor Antagonism : Research conducted by Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which were characterized for their binding and antagonistic activity at adenosine A2B receptors, leading to the discovery of compounds with high potency and selectivity.

Structural Analysis and Crystallography

- Crystal Structure Determination : A study by Berredjem et al. (2010) determined the crystal structure of 4-phenyl-piperazine-1-sulfonamide, providing insights into its molecular configuration and intermolecular interactions.

Antibacterial Properties

- Antibacterial Activities : Wu Qi (2014) synthesized and evaluated a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives for their antibacterial properties, finding that some compounds exhibited significant activity against various bacterial strains.

Synthesis and SAR of Piperazine Derivatives

- Synthesis and Selectivity : Research by McCombie et al. (2002) described the synthesis and muscarinic binding properties of 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(4-piperidinyl)-piperazine derivatives, achieving high levels of M2 subtype affinity with specific substitutions.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-(thiophen-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVADDIZXYOQZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)